molecular formula C18H22N2O3S B297165 N-benzyl-2-[benzyl(methylsulfonyl)amino]-N-methylacetamide

N-benzyl-2-[benzyl(methylsulfonyl)amino]-N-methylacetamide

Cat. No. B297165
M. Wt: 346.4 g/mol
InChI Key: IVUXOGXMJYPDKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-[benzyl(methylsulfonyl)amino]-N-methylacetamide, also known as BMSMA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in drug discovery and development. This amide compound is a derivative of N-benzylacetamide and has a molecular formula of C20H22N2O3S.

Mechanism of Action

The mechanism of action of N-benzyl-2-[benzyl(methylsulfonyl)amino]-N-methylacetamide involves its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in cognitive function and memory. By inhibiting the activity of these enzymes, N-benzyl-2-[benzyl(methylsulfonyl)amino]-N-methylacetamide increases the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
N-benzyl-2-[benzyl(methylsulfonyl)amino]-N-methylacetamide has been found to have a number of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal studies, as well as exhibiting anti-inflammatory and antioxidant properties. N-benzyl-2-[benzyl(methylsulfonyl)amino]-N-methylacetamide has also been found to have potential applications in the treatment of cancer due to its ability to inhibit the activity of certain enzymes involved in cancer cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-2-[benzyl(methylsulfonyl)amino]-N-methylacetamide in lab experiments is its ability to inhibit the activity of specific enzymes, making it a useful tool for studying the mechanisms of certain diseases and conditions. However, one limitation is that N-benzyl-2-[benzyl(methylsulfonyl)amino]-N-methylacetamide may exhibit off-target effects, meaning that it may also inhibit the activity of other enzymes that are not relevant to the study.

Future Directions

There are a number of potential future directions for research on N-benzyl-2-[benzyl(methylsulfonyl)amino]-N-methylacetamide. One area of interest is the development of N-benzyl-2-[benzyl(methylsulfonyl)amino]-N-methylacetamide-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of N-benzyl-2-[benzyl(methylsulfonyl)amino]-N-methylacetamide-based drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of N-benzyl-2-[benzyl(methylsulfonyl)amino]-N-methylacetamide and its potential applications in other areas of medicine.

Synthesis Methods

The synthesis of N-benzyl-2-[benzyl(methylsulfonyl)amino]-N-methylacetamide involves the reaction of N-benzylacetamide with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with benzylamine and N-methylacetamide to obtain the final compound.

Scientific Research Applications

N-benzyl-2-[benzyl(methylsulfonyl)amino]-N-methylacetamide has been studied for its potential applications in drug discovery and development. It has been found to exhibit inhibitory effects on certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This makes N-benzyl-2-[benzyl(methylsulfonyl)amino]-N-methylacetamide a potential candidate for the development of drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

N-benzyl-2-[benzyl(methylsulfonyl)amino]-N-methylacetamide

InChI

InChI=1S/C18H22N2O3S/c1-19(13-16-9-5-3-6-10-16)18(21)15-20(24(2,22)23)14-17-11-7-4-8-12-17/h3-12H,13-15H2,1-2H3

InChI Key

IVUXOGXMJYPDKV-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C

Origin of Product

United States

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